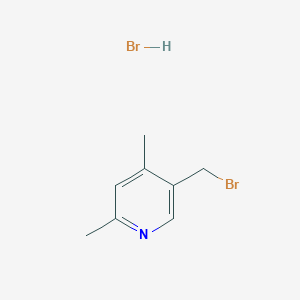![molecular formula C15H19ClN4OS B13513719 9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety, which is known for its electron-accepting properties, and an azabicyclononane structure, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur-containing reagents. The azabicyclononane structure is then introduced through a series of nucleophilic substitution reactions, often involving amines and halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent choice and purification methods, such as recrystallization or chromatography, are also critical to ensure the final product meets the desired specifications.
化学反应分析
Types of Reactions
9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiadiazole ring or the azabicyclononane structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole or azabicyclononane moieties.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride is studied for its potential as a fluorescent probe due to the benzothiadiazole moiety’s electron-accepting properties. This makes it useful in imaging and diagnostic applications.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride involves its interaction with specific molecular targets. The benzothiadiazole moiety can engage in electron transfer processes, while the azabicyclononane structure provides a stable framework for binding to biological molecules. This dual functionality allows the compound to modulate various biochemical pathways, making it a versatile tool in research and potential therapeutic applications.
相似化合物的比较
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used in hydroboration reactions.
2,1,3-Benzothiadiazole derivatives: Known for their electron-accepting properties and used in various applications, including organic electronics.
Uniqueness
What sets 9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride apart is its combination of the benzothiadiazole and azabicyclononane structures. This unique combination provides a balance of stability, reactivity, and electron-accepting properties, making it a valuable compound in multiple scientific disciplines.
属性
分子式 |
C15H19ClN4OS |
|---|---|
分子量 |
338.9 g/mol |
IUPAC 名称 |
(3-amino-9-azabicyclo[3.3.1]nonan-9-yl)-(2,1,3-benzothiadiazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C15H18N4OS.ClH/c16-10-7-11-2-1-3-12(8-10)19(11)15(20)9-4-5-13-14(6-9)18-21-17-13;/h4-6,10-12H,1-3,7-8,16H2;1H |
InChI 键 |
YVCZAUFGVVPSHN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(CC(C1)N2C(=O)C3=CC4=NSN=C4C=C3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)
![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)




![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)

